5-Bromo-5-Nitro-1,3-Dioxane: A Technical Whitepaper
5-Bromo-5-Nitro-1,3-Dioxane: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-5-nitro-1,3-dioxane, also known under the trade name Bronidox, is a heterocyclic organic compound with potent antimicrobial properties.[1][2] Its broad-spectrum efficacy against Gram-positive and Gram-negative bacteria, as well as yeasts and fungi, has led to its use as a preservative in a variety of applications, including cosmetics, personal care products, and as a stabilizing agent for biological solutions such as antibodies and antisera.[3][4][5][6][7] This technical guide provides an in-depth overview of the chemical and physical properties, antimicrobial activity, mechanism of action, and toxicological profile of 5-bromo-5-nitro-1,3-dioxane, supported by detailed experimental methodologies.
Chemical and Physical Properties
5-Bromo-5-nitro-1,3-dioxane is a white crystalline solid at room temperature.[6][8] It is stable under normal conditions but can decompose upon exposure to prolonged heat and light.[1][9]
Table 1: Physical and Chemical Properties of 5-Bromo-5-Nitro-1,3-Dioxane
| Property | Value | References |
| Molecular Formula | C₄H₆BrNO₄ | [5] |
| Molecular Weight | 212.00 g/mol | [8] |
| Appearance | White crystalline powder/solid | [6][8] |
| Melting Point | 58-61 °C | [9] |
| Boiling Point | 113-116 °C at 13 Torr (with decomposition) | [8] |
| Solubility | ||
| Water (20°C) | 0.46% (w/v) | |
| Water (50°C) | 1.70% (w/v) | |
| Water | ~12.5 mg/mL | |
| Ethanol | >25% (w/v); 25 mg/mL | |
| Isopropanol | >10% (w/v) | |
| 1,2-Propylene Glycol | >10% (w/v) | |
| Chloroform | >50% (w/v) | |
| DMF | 30 mg/mL | |
| DMSO | 30 mg/mL | |
| pH (10% solution in 1:1 water:acetone) | 6.5 | [8] |
| Stability | Stable under normal conditions; decomposes with prolonged exposure to light and heat. | [1][9] |
Antimicrobial Activity and Mechanism of Action
The primary mechanism of action of 5-bromo-5-nitro-1,3-dioxane is the oxidation of essential protein thiols within microbial cells.[1][3][4][5][6] This disruption of critical enzymatic functions leads to the inhibition of microbial growth and, ultimately, cell death.[3][4][5]
Experimental Protocols
Synthesis of 5-Bromo-5-Nitro-1,3-Dioxane
This protocol is based on the acid-catalyzed condensation of 2-bromo-2-nitropropane-1,3-diol with paraformaldehyde.[8]
Materials:
-
2-bromo-2-nitropropane-1,3-diol
-
Paraformaldehyde
-
Aqueous sulfuric acid (50-80%) or p-toluenesulfonic acid
-
Benzene (optional, for azeotropic removal of water)
-
Sodium hydroxide solution for neutralization
-
Organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous magnesium sulfate for drying
Procedure:
-
In a round-bottom flask equipped with a stirrer and a condenser (and a Dean-Stark trap if using benzene), combine 2-bromo-2-nitropropane-1,3-diol and paraformaldehyde in a molar ratio of approximately 1:1 to 1:1.1.
-
Add a catalytic amount of aqueous sulfuric acid.
-
The reaction mixture is heated. If benzene is used, the mixture is heated to reflux to azeotropically remove the water formed during the reaction.[10] Alternatively, the reaction can be carried out without a solvent.
-
After the reaction is complete (monitored by TLC or GC), the mixture is cooled to room temperature.
-
If an acid catalyst was used, neutralize the mixture with a sodium hydroxide solution.
-
The product can be extracted with an organic solvent.
-
The organic layer is washed with water and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude 5-bromo-5-nitro-1,3-dioxane can be purified by recrystallization from a suitable solvent (e.g., propylene glycol) or by steam distillation.[3]
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a general guideline for determining the MIC of 5-bromo-5-nitro-1,3-dioxane against various microorganisms using the broth microdilution method.
Materials:
-
5-Bromo-5-nitro-1,3-dioxane
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile diluent (e.g., sterile water, DMSO)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 5-bromo-5-nitro-1,3-dioxane in a suitable sterile diluent. The choice of solvent should not affect microbial growth at the concentrations used.
-
Preparation of Microbial Inoculum: Grow the microbial cultures overnight in the appropriate broth medium. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilutions: Perform a two-fold serial dilution of the 5-bromo-5-nitro-1,3-dioxane stock solution in the 96-well plate using the appropriate broth medium to achieve a range of desired concentrations.
-
Inoculation: Inoculate each well (except for the negative control) with the prepared microbial suspension. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of 5-bromo-5-nitro-1,3-dioxane that completely inhibits visible growth of the microorganism.
Thiol Oxidation Assay
This assay provides a method to demonstrate the thiol-oxidizing capability of 5-bromo-5-nitro-1,3-dioxane.
Materials:
-
5-Bromo-5-nitro-1,3-dioxane
-
A thiol-containing compound (e.g., glutathione, cysteine)
-
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a solution of the thiol-containing compound in the phosphate buffer.
-
Prepare a solution of 5-bromo-5-nitro-1,3-dioxane in a suitable solvent that is miscible with the buffer.
-
In a cuvette, mix the thiol solution with the 5-bromo-5-nitro-1,3-dioxane solution and incubate for a specific period.
-
Add Ellman's reagent to the mixture. DTNB reacts with free thiols to produce a yellow-colored product (2-nitro-5-thiobenzoate) that absorbs at 412 nm.
-
Measure the absorbance at 412 nm.
-
A decrease in absorbance in the presence of 5-bromo-5-nitro-1,3-dioxane compared to a control without the compound indicates the oxidation of thiols.
Toxicology Profile
Table 2: Acute Toxicity of 5-Bromo-5-Nitro-1,3-Dioxane
| Test Animal | Route of Administration | LD₅₀ Value | References |
| Rat | Oral | 455 mg/kg | [8] |
| Mouse | Oral | 590 mg/kg | [8] |
| Rat | Intraperitoneal | 31.5 mg/kg | [8] |
Acute Oral Toxicity Study (General Protocol based on OECD Guideline 420):
Objective: To determine the acute oral toxicity of a substance.
Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains).
Procedure:
-
Animals are fasted overnight prior to dosing.
-
A single dose of 5-bromo-5-nitro-1,3-dioxane, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage.
-
A control group receives the vehicle alone.
-
A stepwise procedure is used, starting with a dose expected to cause some mortality. Subsequent dosing at higher or lower fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) depends on the observed mortality.
-
Animals are observed for clinical signs of toxicity and mortality for up to 14 days.
-
Body weights are recorded at regular intervals.
-
At the end of the observation period, all animals are subjected to a gross necropsy.
Skin and Eye Irritation: Studies in animals have shown that 5-bromo-5-nitro-1,3-dioxane can cause significant skin and eye irritation at concentrations of 0.5%, but not at 0.1%.[8]
Conclusion
5-Bromo-5-nitro-1,3-dioxane is a well-characterized antimicrobial agent with a clear mechanism of action. Its chemical and physical properties are well-documented, and its broad-spectrum efficacy makes it a valuable preservative in various industrial and research applications. The provided experimental protocols offer a foundation for the synthesis, evaluation, and understanding of this compound. As with any chemical substance, appropriate safety precautions and handling procedures should be followed, particularly concerning its potential for skin and eye irritation. Further research into its applications and long-term stability in various formulations will continue to be of interest to the scientific community.
References
- 1. dep.nj.gov [dep.nj.gov]
- 2. nbinno.com [nbinno.com]
- 3. DE19739192A1 - Production of 5-bromo-5-nitro-1,3-dioxane - Google Patents [patents.google.com]
- 4. 5-BROMO-5-NITRO-1,3-DIOXANE - Ataman Kimya [atamanchemicals.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Bromo-5-nitro-1,3-dioxane | 30007-47-7 [chemicalbook.com]
- 8. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 9. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US3772443A - 5-bromo-5-nitro-1,3-dioxane,process and antimicrobial compositions - Google Patents [patents.google.com]
